molecular formula C13H19NO2 B12709792 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- CAS No. 133845-32-6

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)-

Katalognummer: B12709792
CAS-Nummer: 133845-32-6
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: YNWFHKPVONKNFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- is a complex organic compound with a unique structure that includes a butanone backbone, a hydroxyethylamino group, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- typically involves multi-step organic reactions One common method includes the reaction of 1-butanone with 2-hydroxyethylamine in the presence of a catalyst to form the hydroxyethylamino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Butanone, 4-((2-hydroxyethyl)amino)-1-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.

    1-Butanone, 4-((2-aminoethyl)amino)-1-(2-methylphenyl)-: Similar structure but with an aminoethyl group instead of hydroxyethyl.

Uniqueness

1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-methylphenyl)- is unique due to the presence of both the hydroxyethylamino group and the 2-methylphenyl group, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

133845-32-6

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

4-(2-hydroxyethylamino)-1-(2-methylphenyl)butan-1-one

InChI

InChI=1S/C13H19NO2/c1-11-5-2-3-6-12(11)13(16)7-4-8-14-9-10-15/h2-3,5-6,14-15H,4,7-10H2,1H3

InChI-Schlüssel

YNWFHKPVONKNFO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)CCCNCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.